![molecular formula C14H12N2O4S B241703 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide, also known as MNAB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MNAB is a sulfonamide derivative that has been synthesized using various methods.
Wirkmechanismus
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action involves the inhibition of various enzymes and proteins involved in cellular processes. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. It has also been found to inhibit the activity of tubulin, which is a protein involved in cell division. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action varies depending on the target enzyme or protein.
Biochemical and Physiological Effects:
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's biochemical and physiological effects vary depending on the target enzyme or protein. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to induce apoptosis in cancer cells, disrupt the cell membranes of fungal and bacterial strains, and inhibit the activity of topoisomerases and tubulin. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's advantages for lab experiments include its potential therapeutic applications, its ability to inhibit various enzymes and proteins, and its anti-inflammatory and antioxidant properties. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's limitations for lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide research include studying its potential therapeutic applications in various diseases, such as cancer, fungal infections, and bacterial infections. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's mechanism of action should be further studied to identify its target enzymes and proteins. The synthesis of 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide should be optimized to increase its yield and solubility in water. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide's potential toxicity should also be studied to identify its safe dosage range. Overall, 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has great potential for scientific research and therapeutic applications.
Synthesemethoden
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been synthesized using various methods, such as the reaction of 4-methylbenzenesulfonyl chloride with 4-nitrobenzaldehyde in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonamide with 4-nitrobenzaldehyde in the presence of a base and a catalyst. The yield of 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide varies depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antifungal, and antibacterial properties. 4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to inhibit the growth of fungal and bacterial strains by disrupting their cell membranes.
Eigenschaften
Produktname |
4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide |
|---|---|
Molekularformel |
C14H12N2O4S |
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
(NE)-4-methyl-N-[(4-nitrophenyl)methylidene]benzenesulfonamide |
InChI |
InChI=1S/C14H12N2O4S/c1-11-2-8-14(9-3-11)21(19,20)15-10-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3/b15-10+ |
InChI-Schlüssel |
JDAGFCHJZHPJRY-XNTDXEJSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



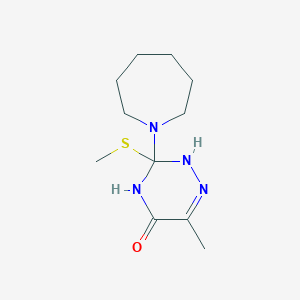
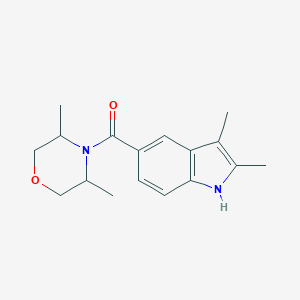
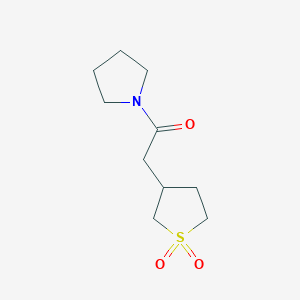

![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![6-methyl-5-[4-(pentyloxy)anilino]-1,2,4-triazin-3(2H)-one](/img/structure/B241630.png)



![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
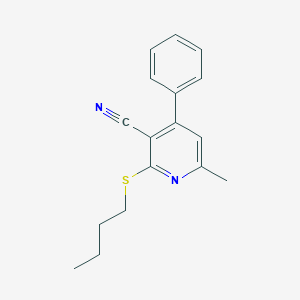
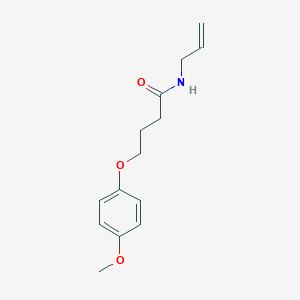
![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)